

# Application Note: Quantification of Deucravacitinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Deucravacitinib hydrochloride |           |
| Cat. No.:            | B12776503                     | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

#### **Abstract**

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Deucravacitinib in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been adapted from previously validated methodologies and is presented here as a comprehensive protocol for research applications.

## Introduction

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory domain of TYK2, Deucravacitinib inhibits receptor-mediated activation of TYK2 and its downstream signaling pathways, including those of interleukin-23 (IL-23), IL-12, and type I interferons.[1][2] This mechanism of action makes it an effective therapeutic agent for the treatment of moderate-to-severe plaque psoriasis.[3][4][5][6][7][8]

Accurate quantification of Deucravacitinib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring patient adherence and optimizing



dosage regimens. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Deucravacitinib in human plasma.

## **Signaling Pathway of Deucravacitinib**



Click to download full resolution via product page

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation and gene expression.

# **Experimental Materials and Reagents**

- · Deucravacitinib reference standard
- Trimethoprim (Internal Standard, IS)
- Methanol (HPLC grade)
- Ammonium formate (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)



- · Microcentrifuge tubes
- · Pipettes and tips

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer
- Analytical column: ACE-C18 (4.6 x 100 mm, 5 μm) or equivalent[7]

## **Standard Solutions Preparation**

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Deucravacitinib and Trimethoprim
   (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Deucravacitinib stock solution with a
  methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and
  quality controls. Prepare a working solution of the internal standard (Trimethoprim) in the
  same diluent.

## **Sample Preparation**

The following protocol is based on a liquid-liquid extraction (LLE) method.[7]





Click to download full resolution via product page

 $\label{lem:caption:workflow} \textbf{Caption: Workflow for the extraction of Deucravacitinib from plasma samples.}$ 



- Pipette 100 μL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
- Add a specified amount of the internal standard working solution to each tube (except for blank samples).
- · Vortex briefly to mix.
- Add an appropriate volume of extraction solvent (e.g., ethyl acetate).
- Vortex vigorously for 1-2 minutes to ensure thorough extraction.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in the mobile phase.
- · Vortex to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

#### LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis, which may require optimization for individual instrument setups.



| Parameter                    | Recommended Condition                              |  |
|------------------------------|----------------------------------------------------|--|
| LC System                    |                                                    |  |
| Column                       | ACE-C18 (4.6 x 100 mm, 5 μm)[7]                    |  |
| Mobile Phase                 | Methanol and 2 mM Ammonium Formate (80:20, v/v)[7] |  |
| Flow Rate                    | 0.9 mL/min[7]                                      |  |
| Injection Volume             | 5-10 μL                                            |  |
| Column Temperature           | Ambient or 40°C                                    |  |
| MS System                    |                                                    |  |
| Ionization Mode              | Electrospray Ionization (ESI), Positive[7]         |  |
| Scan Type                    | Multiple Reaction Monitoring (MRM)[7]              |  |
| Deucravacitinib Transition   | m/z 426.3 → 358.2[7]                               |  |
| Trimethoprim (IS) Transition | m/z 291.1 → 261.1[7]                               |  |

# **Method Validation Summary**

Published methods have demonstrated excellent performance characteristics for the quantification of Deucravacitinib in plasma.[7][9] A summary of typical validation parameters is provided below.



| Validation Parameter                 | Typical Performance                                    |  |
|--------------------------------------|--------------------------------------------------------|--|
| Linearity Range                      | 0.500 to 601.050 ng/mL[7]                              |  |
| Correlation Coefficient (r²)         | > 0.99[9]                                              |  |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7][10]                                       |  |
| Accuracy                             | Within ±15% of nominal concentration (±20% at LLOQ)[9] |  |
| Precision (Intra- and Inter-day)     | < 15% RSD (< 20% at LLOQ)[9]                           |  |
| Recovery                             | > 85%[9]                                               |  |

## **Pharmacokinetic Parameters**

The developed LC-MS/MS method is suitable for determining the pharmacokinetic profile of Deucravacitinib. Key pharmacokinetic parameters reported in the literature are summarized below.

| Parameter                             | Value           | Reference |
|---------------------------------------|-----------------|-----------|
| Tmax (median)                         | 1.5 - 2.3 hours | [10][11]  |
| Cmax (steady-state, 6 mg once daily)  | 45 ng/mL        | [1][3][4] |
| AUC24 (steady-state, 6 mg once daily) | 473 ng·hr/mL    | [1][3][4] |
| Terminal Half-life (t½)               | ~10 hours       | [3][4]    |
| Protein Binding                       | 82 - 90%        | [4][12]   |

## Metabolism

Deucravacitinib is metabolized primarily by cytochrome P450 (CYP) 1A2 to form its major active metabolite, BMT-153261.[1][3][4][5] Other enzymes involved in its metabolism include CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9.



[1][3][4] The active metabolite has pharmacological activity comparable to the parent drug.[1][3]

### Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Deucravacitinib in human plasma. The protocol, including a straightforward liquid-liquid extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in a research setting, enabling accurate assessment of Deucravacitinib pharmacokinetics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. Deucravacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deucravacitinib | C20H22N8O3 | CID 134821691 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deucravacitinib Wikipedia [en.wikipedia.org]
- 7. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Appl... [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- To cite this document: BenchChem. [Application Note: Quantification of Deucravacitinib in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12776503#lc-ms-ms-method-for-deucravacitinib-hydrochloride-quantification-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com